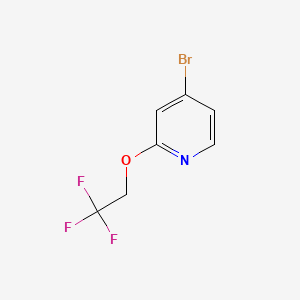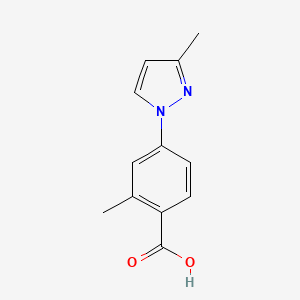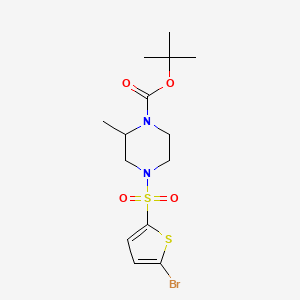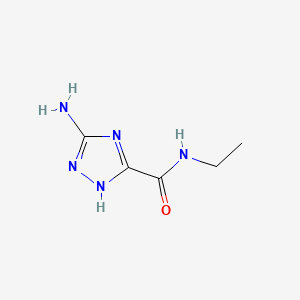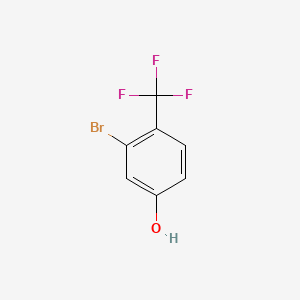
2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine with a cyclohexyl group and a tetramethyl dioxaborolane group attached . These types of compounds are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring with a cyclohexyl group and a tetramethyl dioxaborolane group attached .Chemical Reactions Analysis
Similar compounds are often used in organic synthesis, particularly in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other pyridine derivatives with similar substituents .Aplicaciones Científicas De Investigación
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are pivotal in medicinal chemistry due to their versatile biological activities. They serve as core structures for developing drugs with antifungal, antibacterial, antioxidant, and anticancer activities among others. A comprehensive review highlights the structural characterization, synthetic routes, and the broad spectrum of medicinal applications of pyridine derivatives, emphasizing their significance in designing biologically active compounds and effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Catalytic Applications
The catalytic oxidation of cyclohexene, a process related to cyclohexyl compounds, demonstrates the importance of selectivity in producing industrial intermediates. Research on the selective catalytic oxidation of cyclohexene outlines the challenges and advancements in achieving targeted products, which is crucial for applications in chemical industries (Cao et al., 2018). Such studies underscore the relevance of catalyst design in enhancing the efficiency of reactions involving cyclohexyl and pyridine derivatives.
Organic Synthesis
The role of pyridine derivatives in organic synthesis, especially as intermediates in the synthesis of complex molecules, is well-documented. Their utility in developing new synthetic methodologies, including those involving cyclohexyl groups, is highlighted in literature reviews and research articles focusing on the synthesis of heterocyclic compounds and their applications in drug development and other areas of chemical research (Li et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound is a boronic ester, which is often used in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst and a base . The boronic ester acts as a nucleophile, transferring the organic group from boron to palladium in a process known as transmetalation .
Análisis Bioquímico
Biochemical Properties
It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis due to their ability to form stable boronate complexes with compounds containing cis-diols . This property allows them to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been reported.
Molecular Mechanism
It is known that boronic acids and their derivatives can form boronate complexes with compounds containing cis-diols , which may influence their interactions with biomolecules and their effects at the molecular level.
Propiedades
IUPAC Name |
2-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-8-11-14(19-15)13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMYNVSTIDZIFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671298 |
Source


|
| Record name | 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259370-17-6 |
Source


|
| Record name | 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
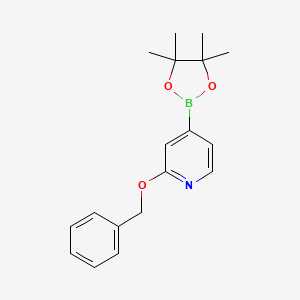
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)
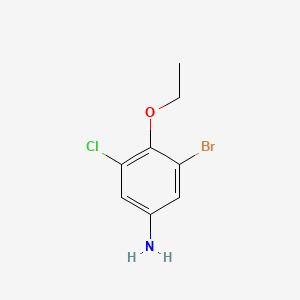
![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)

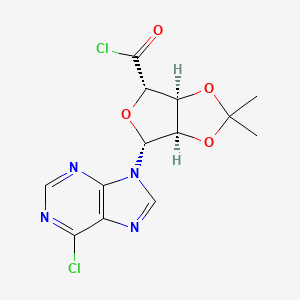
![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)
